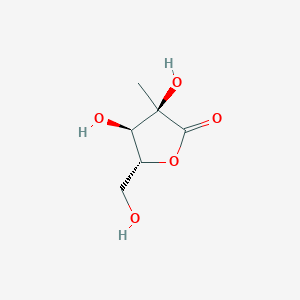

2-C-Methyl-D-ribono-1,4-lactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-6(10)4(8)3(2-7)11-5(6)9/h3-4,7-8,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBVKNHJSHYNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1=O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53008-96-1, 492-30-8 | |

| Record name | NSC244799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC62382 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC19768 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-C-Methyl-D-ribono-1,4-lactone: A Key Intermediate in Antiviral Drug Synthesis

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 2-C-methyl-D-ribono-1,4-lactone (CAS No. 492-30-8). This chiral molecule is a critical intermediate in the synthesis of modified nucleoside analogs, most notably the direct-acting antiviral agent Sofosbuvir, used in the treatment of Hepatitis C. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights into the chemistry and utility of this important building block.

Introduction: The Significance of a Methylated Ribonolactone

This compound is a five-membered lactone derived from D-ribose, distinguished by a methyl group at the C-2 position. This seemingly minor modification has profound implications for the biological activity of nucleoside analogs synthesized from it. The presence of the 2'-C-methyl group is a key structural feature in a number of potent antiviral compounds, as it can enhance metabolic stability and influence the conformational preferences of the nucleoside, thereby modulating its interaction with viral enzymes.[1] This guide will delve into the core chemical and physical properties of this lactone, its synthesis from common starting materials, and its pivotal role in the construction of life-saving therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the development of robust analytical methods.

Core Properties

| Property | Value | Source |

| CAS Number | 492-30-8 | PubChem[2] |

| Molecular Formula | C₆H₁₀O₅ | PubChem[2] |

| Molecular Weight | 162.14 g/mol | PubChem[2] |

| Appearance | White to off-white powder or crystal | MySkinRecipes[3] |

| Melting Point | 150-160 °C | MySkinRecipes[3] |

| Boiling Point | 338.3 °C (predicted) | MySkinRecipes[3] |

| Density | 1.512 g/cm³ (predicted) | MySkinRecipes[3] |

| Solubility | Soluble in water and polar organic solvents. | General Knowledge |

| Storage | 2-8°C, away from light | MySkinRecipes[3] |

Spectroscopic Characterization (¹H and ¹³C NMR)

¹H NMR: The proton spectrum is expected to be complex due to the chiral centers and the rigid lactone ring. Key signals would include a singlet for the C-2 methyl group, and multiplets for the protons on the furanose ring and the hydroxymethyl group. The chemical shifts and coupling constants of these protons are highly sensitive to the stereochemistry and conformation of the molecule.

¹³C NMR: The carbon spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the lactone would resonate at the lowest field (typically in the range of 170-180 ppm). The quaternary C-2 carbon would also be a characteristic signal. The remaining four signals would correspond to the other carbons of the ribonolactone core.

Disclaimer: The above NMR predictions are based on general principles of NMR spectroscopy and data from structurally similar compounds. For definitive structural confirmation and purity assessment, it is imperative to acquire experimental NMR data on a well-characterized sample.

Synthesis of this compound

The synthesis of this compound has been a subject of considerable research, driven by its importance in the pharmaceutical industry. Several synthetic routes have been developed, primarily starting from readily available carbohydrates like D-glucose or D-fructose.

Synthesis from D-Glucose

A common and scalable synthesis route proceeds via the formation of a fructosamine intermediate from D-glucose, followed by treatment with a base.

Figure 1: Synthesis of this compound from D-Glucose.

Experimental Protocol (Conceptual Outline):

This one-pot procedure involves the initial reaction of D-glucose with a disubstituted amine, such as dimethylamine, to form a fructosamine intermediate.[4] This is followed by treatment with a base, like calcium oxide, which promotes the rearrangement and lactonization to yield this compound.[4] Reported yields for this process are in the range of 20-27%.[4] The causality behind using a base like calcium oxide lies in its ability to facilitate the saccharinic acid rearrangement, a key step in the formation of the C-methylated lactone.

Step-by-Step Methodology:

-

Fructosamine Formation: D-glucose is reacted with an excess of dimethylamine in a suitable solvent. This reaction proceeds via an Amadori rearrangement.

-

Base-Mediated Rearrangement and Lactonization: Calcium oxide is added to the reaction mixture. The basic conditions induce an elimination and subsequent intramolecular rearrangement, leading to the formation of the 2-C-methylated ribonic acid, which spontaneously lactonizes to the more stable 1,4-lactone.

-

Work-up and Purification: The reaction mixture is neutralized, and the calcium salts are removed by filtration. The product is then extracted with an organic solvent and purified, typically by crystallization.

Analytical Methodologies

Robust analytical methods are crucial for ensuring the purity and quality of this compound, especially when it is intended for use in the synthesis of active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method for this compound is not widely published, a general approach can be outlined based on the analysis of similar polar, non-chromophoric molecules.

Conceptual HPLC Method:

-

Column: A reversed-phase column (e.g., C18) is generally suitable for separating polar analytes.

-

Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is a common starting point. The pH of the mobile phase may need to be controlled to ensure the lactone ring remains intact.

-

Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) may be possible. However, for higher sensitivity and specificity, detection methods such as Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are more appropriate. For quantitative analysis in complex matrices, derivatization to introduce a UV-active or fluorescent tag may be necessary.

Applications in Drug Development: The Gateway to Sofosbuvir

The primary and most significant application of this compound is as a key starting material in the synthesis of the antiviral drug Sofosbuvir.

The Role in Sofosbuvir Synthesis

Sofosbuvir is a direct-acting antiviral medication used to treat chronic Hepatitis C.[5] It is a nucleotide analog that inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[5][6] this compound serves as the foundational chiral scaffold upon which the modified ribose moiety of Sofosbuvir is constructed.

Figure 2: Synthetic Pathway from this compound to Sofosbuvir.

The synthesis involves several key transformations of the lactone, including protection of the hydroxyl groups, introduction of a fluorine atom at the 2'-position, and conversion to a ribofuranose derivative suitable for glycosylation with the uracil nucleobase.

Mechanism of Action of Sofosbuvir

Sofosbuvir is a prodrug that is metabolized in the liver to its active triphosphate form, GS-461203.[7] This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase.[7][8] The presence of the 2'-C-methyl and 2'-fluoro groups on the ribose moiety acts as a chain terminator, preventing further elongation of the viral RNA.[7] This halting of viral replication is the basis of Sofosbuvir's potent antiviral activity.

Conclusion

This compound, while a relatively simple molecule, holds a position of strategic importance in modern medicinal chemistry. Its unique structural features, particularly the C-2 methyl group, are instrumental in the design of effective antiviral nucleoside analogs. A thorough understanding of its fundamental properties, synthetic pathways, and analytical characterization is paramount for its successful application in the development and manufacturing of life-saving drugs like Sofosbuvir. As the quest for novel antiviral agents continues, the utility of such chiral building blocks is likely to expand, further cementing the significance of this compound in the pharmaceutical landscape.

References

-

Sofosbuvir: A novel treatment option for chronic hepatitis C infection. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

INTRODUCTION - Sofosbuvir (Sovaldi). (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

- Sofosbuvir intermediate and preparation method thereof. (n.d.). Google Patents.

-

This compound. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

- Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone. (n.d.). Google Patents.

-

Synthesis of d-Glucose-3-14C and Related Compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

What is the mechanism of Sofosbuvir? (2024, July 17). Patsnap Synapse. Retrieved January 24, 2026, from [Link]

-

Sofosbuvir. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Pharmacology of Sofosbuvir ; Overview, Mechanism of action, Effectiveness, Side Effects, Uses, Pharm. (2024, November 9). YouTube. Retrieved January 24, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 24, 2026, from [Link]

- Preparation method and intermediate of sofosbuvir. (n.d.). Google Patents.

-

Synthetic Routes to Sofosbuvir. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 24, 2026, from [Link]

Sources

- 1. CN105461773A - Preparation method and intermediate of sofosbuvir - Google Patents [patents.google.com]

- 2. This compound | C6H10O5 | CID 11805069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. US20150126752A1 - Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone - Google Patents [patents.google.com]

- 5. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. INTRODUCTION - Sofosbuvir (Sovaldi) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-C-Methyl-D-ribono-1,4-lactone

Introduction

2-C-Methyl-D-ribono-1,4-lactone (CAS No. 492-30-8) is a pivotal chiral building block in medicinal and synthetic organic chemistry.[1] With the molecular formula C₆H₁₀O₅ and a molecular weight of 162.14 g/mol , its primary utility lies in the synthesis of nucleoside analogs, which are crucial for the development of antiviral and anticancer therapeutics.[1] The precise stereochemistry and lactone ring structure are paramount to its function as a synthetic intermediate.

This technical guide provides a comprehensive overview of the spectroscopic techniques required to unambiguously confirm the identity, structure, and purity of this compound. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the causality—understanding why a particular technique is chosen and how its results provide a self-validating confirmation of the molecular architecture. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting both the theoretical underpinnings and practical, field-proven protocols for data acquisition and interpretation.

Molecular Structure

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful technique for the complete structural elucidation of this molecule. It not only confirms the presence of all carbon and hydrogen atoms but also provides definitive proof of their connectivity and stereochemistry, which is critical for a chiral molecule like this.

Expertise & Experience: The Causality Behind NMR Analysis

For carbohydrate derivatives, a primary analytical challenge is often the unambiguous determination of the ring size. While 2-C-Methyl-D-ribono-1,4 -lactone implies a five-membered ring (a γ-lactone), synthetic procedures can sometimes yield isomeric six-membered rings (δ-lactones) through rearrangement. Standard ¹H NMR may not be sufficient to distinguish these.

This is where advanced NMR techniques become essential. ¹³C NMR spectroscopy provides crucial information, as the chemical shifts of the ring carbons are sensitive to ring strain and substitution patterns.[2] Furthermore, 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can definitively establish the ring size by measuring through-space proximity of protons. For a five-membered lactone, the spatial relationship between protons on C3 and C4 is distinct from that in a six-membered ring, making NOESY a powerful diagnostic tool.[2]

Trustworthiness: Self-Validating Experimental Protocols

A robust NMR analysis relies on meticulous sample preparation and data acquisition. The following protocols are designed to yield high-quality, reproducible data.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.

-

Add ~0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively solubilizes the polar analyte and keeps the hydroxyl (-OH) proton signals sharp and observable. Alternatively, deuterium oxide (D₂O) can be used, which will cause the exchangeable -OH protons to disappear, simplifying the spectrum and helping with peak assignment.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

-

Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) with a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 or more scans due to the low natural abundance of ¹³C.[3]

-

(Optional) DEPT-135: Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.

-

(Optional) 2D NOESY: Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms to detect through-space correlations.

-

Caption: Standard workflow for NMR analysis.

Authoritative Grounding: Predicted Spectral Data & Interpretation

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Protons | Rationale |

|---|---|---|---|---|

| H3 | ~4.2 - 4.4 | Doublet (d) | 1H | Methine proton attached to a carbon bearing an -OH group and adjacent to the quaternary center. |

| H4 | ~3.9 - 4.1 | Triplet (t) or dd | 1H | Methine proton adjacent to both C3 and the CH₂OH group. |

| H5a, H5b | ~3.5 - 3.8 | Multiplet (m) | 2H | Diastereotopic protons of the primary alcohol, deshielded by the adjacent oxygen. |

| CH₃ (C6) | ~1.3 - 1.5 | Singlet (s) | 3H | Methyl group on a quaternary carbon, appears as a singlet. |

| OH (x3) | ~4.5 - 5.5 | Broad Singlet (br s) | 3H | Exchangeable hydroxyl protons; position is concentration and temperature dependent. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C1 (C=O) | 170 - 180 | Carbonyl carbon of a five-membered lactone.[9][10] |

| C2 (Quaternary) | 75 - 85 | Quaternary carbon bonded to two oxygens (ring and hydroxyl) and a methyl group. |

| C3 (CH-OH) | 70 - 80 | Carbon bearing a hydroxyl group, deshielded by oxygen. |

| C4 (CH) | 80 - 90 | Carbon within the lactone ring, bonded to the ring oxygen and C5. |

| C5 (CH₂OH) | 60 - 70 | Primary alcohol carbon.[11] |

| C6 (CH₃) | 20 - 30 | Methyl carbon attached to the quaternary center.[12] |

Infrared (IR) Spectroscopy: Rapid Functional Group Verification

IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups. For this molecule, it provides immediate evidence of the hydroxyl groups and, most critically, the lactone carbonyl group.

Expertise & Experience: Ring Strain as a Diagnostic Tool

The most diagnostic absorption in the IR spectrum of this compound is the carbonyl (C=O) stretch. The frequency of this vibration is highly sensitive to the molecular environment, particularly ring strain. Acyclic esters typically show a C=O stretch around 1735-1750 cm⁻¹. However, in a five-membered (γ-lactone) ring, the increased angle strain elevates this frequency significantly, typically to the 1760-1800 cm⁻¹ region. This positive shift is a hallmark of a five-membered lactone and a key piece of evidence distinguishing it from a less-strained six-membered (δ-lactone) counterpart, which would absorb at a lower frequency (~1735-1750 cm⁻¹).

Trustworthiness: Self-Validating Experimental Protocol

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Scan: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after analysis.

Authoritative Grounding: Characteristic IR Absorptions

Table 3: Characteristic IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad | Indicates the presence of hydroxyl groups, often showing hydrogen bonding. |

| C-H Stretch (sp³) | 3000 - 2850 | Medium | Aliphatic C-H bonds from the methyl and ring CH/CH₂ groups. |

| C=O Stretch (γ-Lactone) | 1780 - 1760 | Strong, Sharp | Key diagnostic peak. The high frequency is characteristic of a strained five-membered lactone ring. |

| C-O Stretch (Ester/Alcohol) | 1250 - 1050 | Strong | Represents the C-O single bond stretching vibrations from the lactone and alcohol functionalities. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound and provides valuable structural clues through the analysis of its fragmentation patterns.

Expertise & Experience: Choosing the Right Ionization Method

The choice of ionization technique is critical. Electron Ionization (EI) is a "hard" technique that bombards the molecule with high-energy electrons, often leading to extensive fragmentation and a weak or absent molecular ion peak (M⁺·). While the fragmentation is useful for structural analysis, confirming the parent mass can be difficult.

For a polar, relatively fragile molecule like this, a "soft" ionization technique such as Electrospray Ionization (ESI) is superior. ESI typically protonates the analyte in solution, yielding a prominent protonated molecule peak ([M+H]⁺). This immediately confirms the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze the fragmentation of this specific [M+H]⁺ ion, providing controlled and interpretable structural data.

Trustworthiness: Self-Validating Experimental Protocol

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as methanol or an acetonitrile/water mixture, often with a trace amount of formic acid (0.1%) to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode, typically over a mass range of m/z 50-300, to identify the [M+H]⁺ ion.

-

MS/MS Acquisition: Select the [M+H]⁺ ion (m/z 163.1) as the precursor ion. Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-30 eV) to generate a product ion spectrum.

Authoritative Grounding: Predicted Mass Spectrum & Fragmentation

The molecular formula C₆H₁₀O₅ gives an exact mass of 162.05282 Da.[1]

-

Expected [M+H]⁺ ion: m/z 163.0601

-

Expected [M+Na]⁺ ion: m/z 185.0420 (Sodium adducts are common in ESI)

The fragmentation of the [M+H]⁺ ion is expected to proceed via losses of small, stable neutral molecules like water (H₂O) and formaldehyde (CH₂O), and through ring-opening mechanisms.

Table 4: Predicted Major Fragment Ions in ESI-MS/MS

| m/z | Proposed Loss | Proposed Fragment Structure |

|---|---|---|

| 145.0495 | Loss of H₂O (18.01 Da) | Dehydrated precursor ion. |

| 133.0495 | Loss of CH₂O (30.01 Da) | Loss of the hydroxymethyl group side chain. |

| 115.0389 | Loss of H₂O + CH₂O | Sequential loss of water and formaldehyde. |

| 103.0389 | Loss of C₂H₂O₂ (58.01 Da) | Ring cleavage fragment. |

Caption: Predicted ESI-MS/MS fragmentation pathway.

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the definitive blueprint of the carbon-hydrogen framework and stereochemistry. Infrared spectroscopy offers rapid and unambiguous confirmation of the critical lactone and hydroxyl functional groups, with the carbonyl frequency serving as a key indicator of the five-membered ring. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight, while MS/MS fragmentation patterns corroborate the proposed structure. Together, these methods form a self-validating system that ensures the identity, purity, and structural integrity of this vital synthetic intermediate.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available from: [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11805069, this compound. (2024). Available from: [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

-

Chemguide. interpreting C-13 NMR spectra. Available from: [Link]

-

Pinto, B. M., et al. Synthesis and ¹H NMR Spectroscopic Elucidation of Five- and Six-Membered D-Ribonolactone Derivatives. Journal of Chemical Education. (2015). Available from: [Link]

-

University of Calgary. ¹³C NMR Spectroscopy. Available from: [Link]

-

FooDB. ¹H NMR Spectrum (1D, D2O, experimental) (FDB009294). Available from: [Link]

-

Kim, L. Searching For Spectral Data: SDBS. (2016). YouTube. Available from: [Link]

-

Bioregistry. Spectral Database for Organic Compounds. Available from: [Link]

-

University of Utah Department of Chemistry. 13C DEPT NMR 1D Spectrum. Available from: [Link]

-

The Organic Chemistry Tutor. Carbon-13 NMR Spectroscopy. (2019). YouTube. Available from: [Link]

-

OpenStax. 13.11 Characteristics of ¹³C NMR Spectroscopy. Organic Chemistry. Available from: [Link]

-

Hayamizu, K. Development and release of a spectral database for organic compounds. (2012). ResearchGate. Available from: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Available from: [Link]

-

National Institute of Standards and Technology. D-(+)-Ribono-1,4-lactone, 3TMS derivative. NIST Chemistry WebBook. Available from: [Link]

-

National Institute of Standards and Technology. 2-Deoxytetrono-1,4-lactone, mono-TMS. NIST Chemistry WebBook. Available from: [Link]

-

National Institute of Standards and Technology. Erythrono-1,4-lactone, 2TMS derivative. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. This compound | C6H10O5 | CID 11805069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iq.ufrgs.br [iq.ufrgs.br]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. youtube.com [youtube.com]

- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 7. researchgate.net [researchgate.net]

- 8. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 12. youtube.com [youtube.com]

Synthesis of 2-C-Methyl-D-ribono-1,4-lactone from D-Xylose: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the production of 2-C-Methyl-D-ribono-1,4-lactone, a valuable chiral building block, utilizing D-xylose as a readily available starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The proposed synthesis navigates the complexities of carbohydrate chemistry, including stereoselective reactions and the strategic use of protecting groups. Each section details the chemical transformations, explains the underlying mechanistic principles, and provides insights into the experimental considerations.

Introduction: The Significance of this compound

This compound is a carbohydrate derivative of significant interest in medicinal chemistry and the synthesis of biologically active molecules. Its structure, featuring a methylated quaternary center at the C2 position of a ribonolactone core, makes it a key intermediate in the synthesis of modified nucleosides and other complex natural products. The development of a scalable and efficient synthesis from an inexpensive starting material like D-xylose is a critical endeavor for enabling further research and development in these areas.

D-xylose, a pentose sugar, is a major component of hemicellulose and represents an abundant and renewable feedstock.[1] Transforming this simple sugar into a high-value, stereochemically complex molecule like this compound presents a formidable challenge that requires a multi-step approach with precise control over reactivity and stereochemistry. This guide outlines a rational and experimentally grounded synthetic strategy to achieve this transformation.

Overall Synthetic Strategy: A Multi-step Approach

The conversion of D-xylose to this compound necessitates a carefully designed sequence of reactions. A direct methylation of the D-xylose backbone is not feasible due to the lack of a suitable electrophilic center at the C2 position and the presence of multiple reactive hydroxyl groups. Therefore, a more elaborate strategy is required, which can be broken down into the following key stages:

-

Selective Protection of D-Xylose: To direct the reactivity to the desired positions (C1 and C2), the hydroxyl groups at C3 and C5 must be selectively protected.

-

Formation of a 2-Keto-D-xylose Intermediate: The hydroxyl group at C2 is oxidized to a ketone, creating the necessary electrophilic center for the introduction of the methyl group.

-

Stereoselective C2-Methylation: A methyl nucleophile, such as a Grignard reagent, is added to the C2 ketone. The stereochemical outcome of this step is critical for obtaining the desired D-ribo configuration.

-

Oxidation and Lactonization: The anomeric carbon (C1) is oxidized to a carboxylic acid, followed by intramolecular cyclization with the C4 hydroxyl group to form the γ-lactone ring.

-

Deprotection: Removal of the protecting groups to yield the final product.

This overall workflow is depicted in the following diagram:

Caption: Overall synthetic workflow from D-xylose.

Detailed Experimental Protocols and Mechanistic Insights

This section provides a step-by-step guide to the proposed synthesis, including detailed experimental protocols and explanations of the underlying chemical principles.

Step 1: Selective Protection of D-Xylose

The strategic protection of the hydroxyl groups is paramount to the success of this synthesis. The ideal protecting group strategy should mask the C3 and C5 hydroxyls, while leaving the C2 hydroxyl available for oxidation and the C1 aldehyde (or a derivative) available for later transformation. A plausible approach involves the formation of a cyclic acetal to protect the C3 and C5 hydroxyls.

Protocol: Formation of 3,5-O-Isopropylidene-D-xylofuranose

-

Dissolution: Suspend D-xylose in anhydrous acetone.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the acid with a solid base (e.g., sodium bicarbonate). Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Acetone as Solvent and Reagent: Acetone serves as both the solvent and the reagent for the formation of the isopropylidene acetal.

-

Acid Catalysis: The acid protonates the carbonyl oxygen of acetone, making it more electrophilic and facilitating the nucleophilic attack by the hydroxyl groups of D-xylose.

-

Thermodynamic Control: The formation of the five-membered 1,2-O-isopropylidene acetal is often kinetically favored, but under thermodynamic control (longer reaction times, acid catalysis), the more stable 3,5-O-isopropylidene acetal can be formed. The furanose form of xylose is necessary for this specific protection pattern.

Step 2: Oxidation of the C2-Hydroxyl Group

With the C3 and C5 hydroxyls protected, the C2 hydroxyl is now exposed for selective oxidation to a ketone. Various oxidizing agents can be employed for this transformation.

Protocol: Oxidation to 3,5-O-Isopropylidene-D-glycero-pentofuranos-2-ulose

-

Dissolution: Dissolve the 3,5-O-Isopropylidene-D-xylofuranose in a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Oxidizing Agent: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine).

-

Reaction: Stir the reaction at the appropriate temperature (typically room temperature for PCC, or low temperature for Swern oxidation). Monitor the reaction progress by TLC.

-

Workup: The workup procedure will depend on the oxidizing agent used. For a PCC oxidation, the reaction mixture is typically filtered through a pad of silica gel to remove the chromium byproducts. For a Swern oxidation, a specific quenching and extraction procedure is followed.

-

Purification: The crude product is purified by column chromatography.

Causality of Experimental Choices:

-

Mild Oxidizing Agents: The use of mild oxidizing agents like PCC or Swern oxidation conditions is crucial to prevent over-oxidation or side reactions on the sensitive carbohydrate substrate.[2] These reagents are known to efficiently oxidize secondary alcohols to ketones.

Step 3: Stereoselective C2-Methylation

This is a critical step that introduces the C2-methyl group and sets the stereochemistry at this new chiral center. The addition of a methyl Grignard reagent (methylmagnesium bromide, CH₃MgBr) to the 2-keto intermediate is a common method for this purpose.

Protocol: Addition of Methylmagnesium Bromide

-

Inert Atmosphere: This reaction must be carried out under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly reactive towards water and oxygen.[3]

-

Dissolution: Dissolve the 2-keto intermediate in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

-

Grignard Addition: Cool the solution in an ice bath and slowly add a solution of methylmagnesium bromide in ether.

-

Reaction: Allow the reaction to proceed at low temperature, monitoring by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The resulting diastereomers can be separated by column chromatography.

Stereochemical Considerations:

The nucleophilic addition of the Grignard reagent to the carbonyl group can occur from two faces of the planar ketone, potentially leading to a mixture of two diastereomers (epimers at C2). The stereochemical outcome will be influenced by the steric hindrance posed by the existing substituents on the furanose ring. Attack from the less hindered face is generally favored. In the case of the 3,5-O-isopropylidene-protected intermediate, the bulky protecting group and the C4 substituent will direct the incoming nucleophile, but the exact diastereoselectivity would need to be determined experimentally. It is anticipated that the attack will preferentially occur from the face opposite to the C3 substituent, leading to the desired D-ribo configuration.

Caption: Stereoselectivity in the C2-methylation step.

Step 4: Oxidation of C1 and Lactonization

The final steps involve the conversion of the anomeric carbon into a carboxylic acid and the subsequent formation of the 1,4-lactone. This can often be achieved in a single pot or a two-step sequence.

Protocol: Oxidative Lactonization

-

Deprotection of Anomeric Position (if necessary): If the C1 position is protected as a glycoside, it will first need to be hydrolyzed under acidic conditions to reveal the hemiacetal.

-

Oxidation: The hemiacetal can be oxidized to the corresponding lactone using various reagents. A common method is the use of bromine in a buffered aqueous solution.

-

Reaction Conditions: The oxidation is typically carried out at or near neutral pH to favor the formation of the lactone directly.

-

Workup and Purification: After the reaction is complete, the excess bromine is quenched (e.g., with sodium thiosulfate), and the product is extracted and purified by crystallization or chromatography.

Mechanism of Oxidative Lactonization:

The hemiacetal exists in equilibrium with the open-chain aldehyde form. The oxidizing agent (e.g., Br₂) selectively oxidizes the aldehyde to a carboxylic acid. In the aqueous environment, the carboxylic acid can then undergo an intramolecular esterification (lactonization) with the hydroxyl group at C4 to form the thermodynamically stable five-membered γ-lactone ring.

Step 5: Deprotection

The final step is the removal of the isopropylidene protecting group to yield the target molecule.

Protocol: Acid-Catalyzed Deprotection

-

Acidic Hydrolysis: Dissolve the protected lactone in a mixture of an organic solvent (e.g., methanol or THF) and aqueous acid (e.g., dilute hydrochloric acid or trifluoroacetic acid).

-

Reaction: Stir the solution at room temperature and monitor the deprotection by TLC.

-

Neutralization and Purification: Once the reaction is complete, neutralize the acid, remove the solvent under reduced pressure, and purify the final product, this compound, by crystallization or column chromatography.

Data Summary

| Step | Reaction | Key Reagents | Expected Yield (Illustrative) |

| 1 | Selective Protection | Acetone, H₂SO₄ (cat.) | 60-70% |

| 2 | C2-OH Oxidation | PCC or Swern Reagents | 70-85% |

| 3 | C2-Methylation | CH₃MgBr, THF | 50-60% (of desired diastereomer) |

| 4 | Oxidative Lactonization | Br₂, H₂O | 80-90% |

| 5 | Deprotection | Aq. Acid | >90% |

Note: The yields provided are illustrative and can vary based on specific reaction conditions and optimization.

Conclusion

The synthesis of this compound from D-xylose is a challenging but feasible endeavor that highlights the intricacies of modern carbohydrate chemistry. The proposed pathway, involving strategic protection, oxidation, stereoselective methylation, and lactonization, provides a logical and scientifically sound approach for accessing this valuable chiral building block. The successful execution of this synthesis relies on careful control of reaction conditions, particularly in the stereoselective methylation step, and the judicious choice of protecting groups and reagents. This guide serves as a foundational framework for researchers to develop and optimize the synthesis of this and other complex carbohydrate-based molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. C2 Hydroxyl Group Governs the Difference in Hydrolysis Rates of Methyl-alpha-D-glycero-D-guloseptanoside and Methyl-beta-D-glycero-D-guloseptanoside. [Link]

-

PubMed. Syntheses of 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabinonate as stereochemical probes for demonstrating the metabolic promiscuity of Sulfolobus solfataricus towards D-xylose and L-arabinose. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

Pearson+. Oxidation of the aldehyde group of ribose yields a carboxylic acid. [Link]

-

Master Organic Chemistry. Protecting Groups In Grignard Reactions. [Link]

-

ResearchGate. Regioselective protection of xylose for efficient synthesis of arabino-α-1,3-xylosides. [Link]

- Google Patents. Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone.

-

ACS Omega. Simple and Practical Multigram Synthesis of d-Xylonate Using a Recombinant Xylose Dehydrogenase. [Link]

-

Ataman Kimya. D XYLOSE. [Link]

-

PubMed. Stereoselective synthesis of [13C]methyl 2-[15N]amino-2-deoxy-beta-D-glucopyranoside derivatives. [Link]

-

MDPI. Click Reactions as a Key Step for an Efficient and Selective Synthesis of D-Xylose-Based ILs. [Link]

-

ResearchGate. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. [Link]

-

PMC. Production of Xylitol from d-Xylose by a Xylitol Dehydrogenase Gene-Disrupted Mutant of Candida tropicalis. [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

-

Organic Syntheses. D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone. [Link]

-

Master Organic Chemistry. Nucleophilic Addition To Carbonyls. [Link]

-

Chemistry Steps. The Grignard Reaction Mechanism. [Link]

-

MDPI. Click reactions as a key step for an efficient and selective synthesis of D-xylose-based ILs. [Link]

-

ResearchGate. 2-Deoxy-2-fluoro-2-C-methyl-d-ribono-1,4-lactone (fluoromethylrib). [Link]

-

Royal Society of Chemistry. Stable d-xylose ditriflate in divergent syntheses of dihydroxy prolines, pyrrolidines, tetrahydrofuran-2-carboxylic acids, and cyclic β-amino acids. [Link]

-

Chemistry LibreTexts. 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]

-

ResearchGate. D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. [Link]

-

Pearson+. D-Xylose and D-lyxose are formed when d-threose undergoes a Kiliani–Fischer synthesis. [Link]

-

YouTube. 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry. [Link]

-

PMC. CuO and Ag2O/CuO Catalyzed Oxidation of Aldehydes to the Corresponding Carboxylic Acids by Molecular Oxygen. [Link]

-

ResearchGate. Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. [Link]

-

ACS Publications. Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. Protecting Groups. [Link]

-

Chemistry LibreTexts. 10.2: Nucleophilic Additions to Aldehydes and Ketones - An Overview. [Link]

-

PubMed. Synthesis and biological evaluation of a radiolabeled analog of methyl 2-acetamido-2,4-dideoxy-beta-D-xylo-hexopyranoside directed towards influencing cellular glycosaminoglycan biosynthesis. [Link]

-

MDPI. Click Reactions as a Key Step for an Efficient and Selective Synthesis of D-Xylose-Based ILs. [Link]

-

Saskoer.ca. 7.8. Stereochemistry of Addition Reactions – Introduction to Organic Chemistry. [Link]

-

NOVA University Innovation. Novel and innovative D-allose synthesis method. [Link]

-

YouTube. 17.03 Nucleophilic Hydroxyls, Oxidation, and Reduction of Monosaccharides. [Link]

-

ResearchGate. Successive C1-C2 Bond Cleavage: Mechanism of Vanadium(V)-Catalyzed Aerobic Oxidation of D-Glucose to Formic Acid in Aqueous Solution. [Link]

-

Semantic Scholar. D-Glucosyl-D-xylose: Enzyme-Catalyzed Synthesis of Maltose Analogues. [Link]

-

Organic Chemistry Tutor. Grignard Reagent and Grignard Reaction. [Link]

-

BSH Ingredients. D-Xylose Manufacturing Process Flow Chart -Xylose Production. [Link]

-

ScienceDirect. Electro-oxidation of D-xylose on platinum and gold electrodes in alkaline medium. [Link]

-

PubMed. Efficient Biosynthesis of Xylitol from Xylose by Coexpression of Xylose Reductase and Glucose Dehydrogenase in Escherichia coli. [Link]

Sources

An In-Depth Technical Guide to the Biological Significance and Application of 2-C-Methyl-D-ribono-1,4-lactone

Abstract

This technical guide provides a comprehensive overview of 2-C-Methyl-D-ribono-1,4-lactone, a pivotal chiral building block in contemporary medicinal chemistry. While direct intrinsic biological activity of this lactone is not extensively documented, its profound importance lies in its role as a key synthetic intermediate for a range of biologically active molecules, most notably nucleoside analogs with antiviral and anticancer properties. This guide will delve into the chemical properties, synthesis, and, most critically, the strategic applications of this compound in the development of therapeutic agents. We will explore its connection to the non-mevalonate pathway of isoprenoid biosynthesis (MEP pathway) and provide detailed experimental context for its utilization in drug discovery workflows.

Introduction: The Strategic Importance of Chiral Intermediates in Drug Discovery

The stereochemistry of a drug molecule is a critical determinant of its biological activity. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize stereochemically pure compounds is paramount in modern drug development. Chiral intermediates, such as this compound, serve as foundational scaffolds upon which complex, stereochemically defined active pharmaceutical ingredients (APIs) can be constructed. This guide focuses on this compound, a versatile five-carbon sugar derivative whose rigid, furanose-like structure and defined stereocenters make it an invaluable tool for medicinal chemists.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is essential for its effective application in multi-step syntheses.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₅ | [1] |

| Molecular Weight | 162.14 g/mol | [1] |

| IUPAC Name | (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one | [1] |

| CAS Number | 492-30-8 | [1] |

| Appearance | White to off-white powder or crystal | MySkinRecipes |

| Melting Point | 150-160 °C | MySkinRecipes |

| Boiling Point | 338.3 °C (Predicted) | MySkinRecipes |

| Density | 1.512 g/cm³ (Predicted) | MySkinRecipes |

Synthesis of this compound: A Key Enabling Transformation

The accessibility of this compound is a critical factor in its widespread use. Several synthetic routes have been developed, often starting from readily available sugars. A common approach involves the rearrangement of a ketose derived from a common monosaccharide like D-glucose or D-xylose.[2][3]

One notable synthetic strategy involves a one-pot procedure from glucose, which proceeds through a fructosamine intermediate that is then treated with a base like calcium oxide to yield the target lactone.[2] While effective, these methods often require careful optimization to achieve satisfactory yields.[2] The choice of synthetic route is often dictated by factors such as scale, cost, and the desired purity of the final product.

Core Application: A Gateway to Novel Nucleoside Analogs

The primary biological significance of this compound lies in its utility as a precursor for the synthesis of nucleoside analogs.[4] These molecules are structurally similar to naturally occurring nucleosides (the building blocks of DNA and RNA) but contain modifications to the sugar or base moiety. These alterations can lead to the inhibition of key viral or cellular enzymes, forming the basis of many antiviral and anticancer therapies.

Antiviral Drug Development

Many antiviral drugs, particularly those targeting viruses like Hepatitis C (HCV), are nucleoside analogs that act as chain terminators during viral RNA replication.[5] The viral RNA-dependent RNA polymerase incorporates the analog into the growing RNA strand, but its modified structure prevents the addition of subsequent nucleotides, thereby halting replication.

This compound is an ideal starting material for creating nucleosides with a modified ribose sugar.[5] The methyl group at the 2-position of the lactone is a key modification that can confer potent antiviral activity in the final nucleoside product.

Experimental Workflow: Synthesis of a 2'-C-Methylnucleoside Analog

Caption: Synthetic workflow for a 2'-C-methylnucleoside analog.

Protocol: General Procedure for Vorbrüggen Glycosylation

-

Preparation of the Glycosyl Donor: The protected ribose derivative, obtained from the reduction of the protected lactone, is activated. This often involves conversion to a glycosyl halide or triflate.

-

Preparation of the Nucleobase: The desired nucleobase (e.g., adenine, guanine, cytosine, uracil) is silylated to enhance its solubility and nucleophilicity.

-

Coupling Reaction: The activated glycosyl donor and the silylated nucleobase are reacted in an aprotic solvent in the presence of a Lewis acid catalyst (e.g., TMSOTf).

-

Work-up and Purification: The reaction mixture is quenched, and the crude product is purified by column chromatography to yield the protected nucleoside.

Anticancer Drug Development

The principle of using nucleoside analogs to disrupt nucleic acid synthesis also applies to cancer therapy.[4] Rapidly dividing cancer cells are highly dependent on the synthesis of new DNA and RNA. Nucleoside analogs can be preferentially incorporated into the DNA or RNA of cancer cells, leading to cell cycle arrest and apoptosis. Lactones, in general, are a class of compounds that have shown promise as anticancer agents.[6][7][8][9] The structural features of this compound make it a valuable scaffold for the development of novel anticancer nucleoside analogs.

The MEP Pathway Connection: A Target for Novel Antimicrobials

While this compound is not a direct intermediate in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, its structural relative, 2-C-methyl-D-erythritol, is a key downstream metabolite. The MEP pathway is essential for the synthesis of isoprenoids in most bacteria, parasites (including the malaria parasite Plasmodium falciparum), and plants.[10][11][12] Isoprenoids are a vast and diverse class of molecules with critical cellular functions, including cell wall biosynthesis, electron transport, and the production of photosynthetic pigments.[13][14]

Crucially, the MEP pathway is absent in humans, who rely on the mevalonate (MVA) pathway for isoprenoid synthesis.[11][12] This metabolic dichotomy makes the MEP pathway an attractive target for the development of novel antimicrobial agents with high selectivity and potentially low toxicity.

Caption: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The study of the MEP pathway and the synthesis of its intermediates and their analogs are crucial for the development of inhibitors. While this compound is not a direct precursor to MEP in a biological sense, its chemical structure provides a valuable template for the synthesis of probes and potential inhibitors of the enzymes in this pathway.

Future Directions and Conclusion

This compound is a prime example of a molecule whose biological significance is primarily defined by its utility in chemical synthesis. Its role as a chiral building block for antiviral and anticancer nucleoside analogs is well-established and continues to be an active area of research. Future work in this field will likely focus on:

-

Development of more efficient and scalable syntheses of this compound to reduce the cost and improve the accessibility of this key intermediate.

-

Exploration of novel nucleoside analogs derived from this lactone with improved potency, selectivity, and pharmacokinetic profiles.

-

Design and synthesis of analogs of MEP pathway intermediates , using the stereochemical information provided by this compound, to develop new classes of antimicrobial agents.

References

-

2-c-methyl-d-erythritol 4-phosphate – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

- Booth, et al. (2015). Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- González-Cabanelas, D., et al. (2011). The diversion of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate from the 2-C-methyl-D-erythritol 4-phosphate pathway to hemiterpene glycosides mediates stress responses in Arabidopsis thaliana. Plant Physiology, 157(3), 1133–1145.

- Parker, S., et al. (2006). 2-Deoxy-2-fluoro-2-C-methyl-d-ribono-1,4-lactone (fluoromethylrib). Acta Crystallographica Section E: Structure Reports Online, 62(4), o1208–o1210.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Richard, S. B., et al. (2001). Structure of 2C-methyl-d-erythritol 2,4-cyclodiphosphate synthase: An essential enzyme for isoprenoid biosynthesis and target for antimicrobial drug development. Proceedings of the National Academy of Sciences, 98(22), 12497–12502.

-

Wikipedia. (n.d.). Non-mevalonate pathway. Retrieved from [Link]

- Lee, K. H., et al. (2021). Natural and Synthetic Lactones Possessing Antitumor Activities. International Journal of Molecular Sciences, 22(3), 1052.

- Dentmon, Z. W., et al. (2020).

Sources

- 1. This compound | C6H10O5 | CID 11805069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20150126752A1 - Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone - Google Patents [patents.google.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound [myskinrecipes.com]

- 5. Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. β-Lactone Derivatives and Their Anticancer Activities: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural and Synthetic Lactones Possessing Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. 2-C-Methyl-erythritol (ME) - Echelon Biosciences [echelon-inc.com]

- 12. 2-C-Methyl-D-erythritol 4-phosphate (MEP) - Echelon Biosciences [echelon-inc.com]

- 13. The diversion of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate from the 2-C-methyl-D-erythritol 4-phosphate pathway to hemiterpene glycosides mediates stress responses in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

Methodological & Application

Application Notes & Protocols: Benzylidene Protection of 2-C-Methyl-D-ribono-1,4-lactone

Abstract: This document provides a comprehensive technical guide for the benzylidene protection of 2-C-Methyl-D-ribono-1,4-lactone, a critical chiral building block in medicinal chemistry. Recognizing its importance in the synthesis of complex nucleoside analogues for antiviral and anticancer drug development, this guide details the underlying mechanisms, offers field-proven experimental protocols, and presents robust characterization and troubleshooting methodologies.[1][2] By explaining the causality behind procedural choices, this note equips researchers and drug development professionals with the expertise to successfully synthesize and validate 2,3-O-benzylidene-2-C-methyl-D-ribono-1,4-lactone.

Introduction and Strategic Importance

This compound is a highly functionalized chiral precursor widely utilized in the synthesis of modified nucleosides, including those with significant therapeutic potential.[1][2] The strategic manipulation of its hydroxyl groups is fundamental to achieving desired molecular architectures. The appropriate protection and deprotection of these functional groups is a cornerstone of successful multi-step synthesis in carbohydrate chemistry.[1]

Among the arsenal of protecting groups, the benzylidene acetal is frequently employed for the simultaneous protection of 1,2- and 1,3-diols.[3][4] Its formation is typically robust, and the resulting acetal is stable to a wide range of reaction conditions, yet can be removed selectively when required.[4][5] This application note focuses on the formation of a 2,3-O-benzylidene acetal on this compound. This protection strategy leaves the C5 primary hydroxyl group available for subsequent functionalization, a common requirement in the synthesis of C-nucleoside analogues.[1]

Mechanism and Scientific Rationale

The formation of a benzylidene acetal is an acid-catalyzed equilibrium reaction between a diol and a benzaldehyde equivalent.[6][7] Understanding the mechanism is crucial for optimizing reaction conditions and controlling product formation.

The reaction proceeds via the following key steps:

-

Catalyst Activation: A Brønsted or Lewis acid catalyst protonates the carbonyl oxygen of benzaldehyde, rendering the carbonyl carbon more electrophilic.

-

Initial Nucleophilic Attack: A hydroxyl group from the lactone diol attacks the activated carbonyl carbon, forming a hemiacetal intermediate after deprotonation.

-

Water Elimination: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, transforming it into a good leaving group (H₂O).

-

Ring Closure: The departure of water generates a resonance-stabilized oxocarbenium ion. The second hydroxyl group of the diol then performs an intramolecular nucleophilic attack on this electrophilic center.

-

Final Deprotonation: Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final cyclic benzylidene acetal.

To drive the reaction toward the product, the water by-product must be removed, often by using a Dean-Stark apparatus or by employing a reagent like benzaldehyde dimethyl acetal, which produces methanol instead of water.[6]

Choice of Reagents and Regioselectivity:

-

Benzaldehyde Source : While benzaldehyde is common, benzaldehyde dimethyl acetal is often preferred. It acts as both the aldehyde source and a water scavenger, shifting the equilibrium towards the product without the need for physical water removal.[3][6]

-

Acid Catalyst : The choice of catalyst can dictate the reaction's outcome. Lewis acids like zinc chloride (ZnCl₂) or tin(II) chloride (SnCl₂) and Brønsted acids such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl) are effective.[1][3][8] Studies on the parent D-(+)-ribono-1,4-lactone have shown that Lewis acids in anhydrous conditions tend to favor the kinetically controlled formation of the 2,3-O-benzylidene product, while strong protic acids can lead to thermodynamically controlled products and potential rearrangements.[1]

-

Regioselectivity : For furanoid systems like this compound, the cis-diol at the C2 and C3 positions is sterically favored to form a five-membered 1,3-dioxolane ring. This is the expected major product under kinetically controlled conditions.[9]

Mechanistic Pathway Visualization

Caption: Acid-catalyzed formation of a benzylidene acetal.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the parent D-(+)-ribono-1,4-lactone and are expected to be highly effective for the 2-C-methyl derivative.[1][3]

Protocol A: Kinetically Controlled Synthesis using Benzaldehyde Dimethyl Acetal & Lewis Acid

This method is often preferred for its mild conditions and high selectivity for the 2,3-acetal, avoiding the production of water.[1]

Materials and Reagents:

-

This compound

-

Benzaldehyde dimethyl acetal (1.2-1.5 equivalents)

-

Anhydrous Zinc Chloride (ZnCl₂) or Tin(II) Chloride (SnCl₂) (0.2-0.5 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dimethoxyethane (DME))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the anhydrous Lewis acid catalyst (e.g., ZnCl₂) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous solvent (e.g., DME) to dissolve or suspend the starting materials (approx. 0.1 M concentration).

-

Reagent Addition: Add benzaldehyde dimethyl acetal (1.2 eq) to the mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Work-up: Upon completion, cool the reaction in an ice bath and quench by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and dilute with DCM or Ethyl Acetate.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-O-benzylidene-2-C-methyl-D-ribono-1,4-lactone.

Protocol B: Thermodynamically Controlled Synthesis using Benzaldehyde & Brønsted Acid

This classic method uses benzaldehyde directly but requires careful control to manage the water by-product and potential side reactions.[8]

Materials and Reagents:

-

This compound

-

Benzaldehyde (freshly distilled, 1.5-2.0 equivalents)

-

Concentrated Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Setup: Suspend this compound (1.0 eq) in benzaldehyde (1.5 eq).

-

Catalyst Addition: Add a catalytic amount of concentrated HCl (e.g., a few drops) or p-TsOH (0.05 eq).

-

Reaction: Stir the mixture vigorously at room temperature overnight (12-18 hours). The product may precipitate from the reaction mixture.

-

Work-up: Dilute the reaction mixture with diethyl ether. The product, if precipitated, can be collected by filtration. If it remains in solution, proceed to a liquid-liquid extraction.

-

Neutralization and Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with water, saturated aqueous NaHCO₃, and brine until the aqueous layer is neutral.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often a mixture of diastereomers. Purify by silica gel column chromatography or recrystallization to isolate the desired product.

Experimental Workflow Visualization

Caption: General workflow for benzylidene acetal synthesis.

Data Summary and Product Characterization

The choice of protocol can influence yield and diastereoselectivity. The table below summarizes the expected outcomes based on analogous reactions.

| Parameter | Protocol A (Kinetic) | Protocol B (Thermodynamic) |

| Catalyst | Lewis Acid (e.g., ZnCl₂, SnCl₂) | Brønsted Acid (e.g., HCl, p-TsOH) |

| Benzaldehyde Source | Benzaldehyde Dimethyl Acetal | Benzaldehyde |

| Typical Conditions | Anhydrous DME, Room Temp | Neat or in Benzaldehyde, Room Temp |

| Expected Major Product | 2,3-O-Benzylidene-1,4-lactone | 2,3-O- or other isomers possible[8] |

| Diastereoselectivity | Often moderate to good | Variable, may favor thermodynamic product |

| Typical Yield | 60-85% | 50-80% |

Characterization Techniques:

The successful formation of 2,3-O-benzylidene-2-C-methyl-D-ribono-1,4-lactone must be confirmed through rigorous spectroscopic analysis.[10]

-

¹H NMR Spectroscopy: The most diagnostic signal is the acetal proton (PhCH(OR)₂), which typically appears as a singlet between δ 5.5 - 6.5 ppm . The integration of the aromatic region (δ 7.2-7.6 ppm) should correspond to 5 protons. The disappearance of the two hydroxyl proton signals confirms the reaction.

-

¹³C NMR Spectroscopy: The formation of the acetal is confirmed by the appearance of the acetal carbon signal, typically in the range of δ 100 - 110 ppm for a 1,3-dioxolane ring.[11][12] The lactone carbonyl signal should remain present around δ 170-175 ppm.

-

Mass Spectrometry (MS): Analysis by ESI-MS should show the expected molecular ion peak [M+H]⁺ or [M+Na]⁺ for C₁₃H₁₄O₅ (MW = 250.25 g/mol ).

-

Infrared (IR) Spectroscopy: A successful reaction is indicated by the disappearance of the broad O-H stretching band (around 3400 cm⁻¹) from the starting diol and the appearance of characteristic C-O-C acetal stretches (around 1100-1200 cm⁻¹).

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive or insufficient catalyst. 2. Presence of water in reagents or solvent. 3. Poor quality benzaldehyde (oxidized to benzoic acid). | 1. Use fresh, anhydrous catalyst. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Use freshly distilled benzaldehyde or high-quality benzaldehyde dimethyl acetal. |

| Formation of Multiple Products | 1. Reaction conditions allowing for equilibration and formation of thermodynamic side-products or rearrangements.[8] 2. Incomplete reaction leading to a mix of starting material and product. | 1. For kinetic control, use Protocol A with a Lewis acid at low temperature. 2. Increase reaction time or gently warm the reaction, while monitoring carefully by TLC. |

| Difficult Purification | 1. Product diastereomers have very similar polarity. 2. Benzaldehyde or benzaldehyde dimethyl acetal remains. | 1. Use a high-performance silica gel or a different solvent system for chromatography. Recrystallization may also be effective. 2. Ensure the aqueous NaHCO₃ wash is thorough to remove any acidic impurities and unreacted aldehyde. |

Deprotection Strategies

The utility of the benzylidene acetal lies in its stability and selective cleavage. Common deprotection methods include:

-

Acidic Hydrolysis: Treatment with aqueous acid (e.g., acetic acid/water or dilute HCl) cleaves the acetal to regenerate the diol.[4]

-

Catalytic Hydrogenolysis: Using H₂ gas with a palladium on carbon (Pd/C) catalyst simultaneously removes the benzylidene group and can reduce other functionalities if present.[4]

-

Lewis Acid-Mediated Deprotection: Reagents like erbium(III) triflate (Er(OTf)₃) can provide mild and efficient deprotection.[5]

References

-

Organic Chemistry Portal. (n.d.). Benzylidene Acetals. Retrieved from [Link]

-

Porta, C., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. AIR Unimi. Retrieved from [Link]

-

Porta, C., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6282. Available from: [Link]

-

de F. Sá, M. M., et al. (2017). Crystal structure of 5-O-benzoyl-2,3-O-isopropylidene-d-ribono-1,4-lactone. IUCrData, 2(2). Available from: [Link]

-

Kakehi, A. (2021). Benzylidene protection of diol. Glycoscience Protocols (GlycoPODv2). Available from: [Link]

-

Mishra, A. K., et al. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 2704–2709. Available from: [Link]

-

Porta, C., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. ResearchGate. Retrieved from [Link]

-

Parker, S., et al. (2006). 2-Deoxy-2-fluoro-2-C-methyl-D-ribono-1,4-lactone (fluoromethylrib). Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

-

Oscarson, S., & Salo, H. (2005). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters, 7(9), 1795–1798. Available from: [Link]

-

Gaina, L., & Bako, P. (2008). SYNTHESIS OF BENZYLIDENE ACETALS OF N-ACETYL-N-METHYL GLUCAMINE. Studia Universitatis Babes-Bolyai, Chemia, 53(2). Retrieved from [Link]

- Meng, D., et al. (2015). Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone. Google Patents.

-

LibreTexts Chemistry. (2019). 14.3: Acetal Formation. Retrieved from [Link]

-

Chittenden, G. J. F. (1987). 2,4-O-Benzylidene-D-ribono-1,5-lactone: A revision of structure. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Ali, A., et al. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances, 14(7), 4683–4696. Available from: [Link]

- Naka, T., et al. (2002). Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof. Google Patents.

-

Grindley, T. B., & Gulasekharam, V. (1979). Benzylidene acetal structural elucidation by N.M.R. Spectroscopy: Application of carbon-13. N.M.R.-Spectral parameters. Carbohydrate Research, 74, 7–30. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024). Acetal Formation Mechanism Step-by-Step Explanation. YouTube. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Page, M. I. (1970). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. Retrieved from [Link]

-

Oscarson, S., & Salo, H. (2005). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-O-Cyclohexylidene-D-ribono-1,4-lactone. Retrieved from [Link]

Sources

- 1. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzylidene Acetals [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. air.unimi.it [air.unimi.it]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. Sci-Hub. Benzylidene acetal structural elucidation by N.M.R. Spectroscopy: Application of carbon-13. N.M.R.-Spectral parameters / Carbohydrate Research, 1979 [sci-hub.jp]

Application Notes and Protocols: Isopropylidene Protection of 2-C-Methyl-D-ribono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Protecting Groups in Complex Synthesis

In the intricate field of medicinal chemistry and drug development, the synthesis of complex molecules often necessitates a strategic approach to manage the reactivity of various functional groups. Protecting groups are indispensable tools in this endeavor, temporarily masking a reactive site to prevent unwanted side reactions while chemical transformations are carried out elsewhere in the molecule. The ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily removable with high yield when its purpose is served.

2-C-Methyl-D-ribono-1,4-lactone is a valuable chiral building block, particularly in the synthesis of nucleoside analogs with potential antiviral and anticancer properties.[1] Its structure contains a vicinal diol at the C2 and C3 positions, which can interfere with desired reactions at other sites, such as the primary hydroxyl group at C5. The protection of this diol is therefore a critical step in the synthetic pathway towards more complex and therapeutically relevant molecules.

The isopropylidene group, also known as an acetonide, is a widely used protecting group for 1,2- and 1,3-diols due to its ease of formation, general stability under basic and neutral conditions, and straightforward removal under acidic conditions.[2] This application note provides a comprehensive guide to the isopropylidene protection of this compound, offering detailed protocols, mechanistic insights, and practical advice for researchers in the field.

Mechanistic Understanding: The Chemistry Behind Isopropylidene Ketal Formation

The formation of an isopropylidene ketal from a diol and acetone (or an acetone equivalent like 2,2-dimethoxypropane) is an acid-catalyzed process.[2] Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of acetone, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by the Diol: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a hemiketal intermediate.

-

Proton Transfer and Elimination of Water: A proton is transferred from the newly formed hydroxyl group to one of the other oxygen atoms. The protonated hydroxyl group then leaves as a molecule of water, a good leaving group.

-

Intramolecular Cyclization: The remaining hydroxyl group of the diol attacks the resulting carbocation, forming a five-membered ring.

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable isopropylidene-protected diol.